molecular formula C13H11F3N2O3 B2478731 Ethyl 6,7,8-trifluoro-1-(methylamino)-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 100276-66-2

Ethyl 6,7,8-trifluoro-1-(methylamino)-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No. B2478731
Key on ui cas rn: 100276-66-2
M. Wt: 300.237
InChI Key: TYLIDSWDHUJJNT-UHFFFAOYSA-N
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Patent
US05359066

Procedure details

A mixture of ethyl 2-(2,3,4,5-tetrafluorobenzoyl)-3-(2-tert-butoxycarbonyl-2-methylhydrazino)acrylate (2.00 g) and potassium fluoride (0.31 g) in dimethylformamide(5 ml) was heated at 60°~65° C. for one hour, and refluxed for 5 hours. The mixture was poured into ice-water (60 ml) to give a solid. The solid was collected by filtration and dried over phosphorus pentaoxide under reduced pressure to give ethyl 6,7,8-trifluoro-1-methylamino-1,4-dihydro-4-oxoquinoline-3-carboxylate (1.25 g).
Name
ethyl 2-(2,3,4,5-tetrafluorobenzoyl)-3-(2-tert-butoxycarbonyl-2-methylhydrazino)acrylate
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.31 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
60 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[C:26]([F:27])=[C:25]([F:28])[C:24]([F:29])=[CH:23][C:3]=1[C:4]([C:6](=[CH:12][NH:13][N:14](C(OC(C)(C)C)=O)[CH3:15])[C:7]([O:9][CH2:10][CH3:11])=[O:8])=[O:5].[F-].[K+]>CN(C)C=O>[F:27][C:26]1[CH:2]=[C:3]2[C:23](=[C:24]([F:29])[C:25]=1[F:28])[N:13]([NH:14][CH3:15])[CH:12]=[C:6]([C:7]([O:9][CH2:10][CH3:11])=[O:8])[C:4]2=[O:5] |f:1.2|

Inputs

Step One
Name
ethyl 2-(2,3,4,5-tetrafluorobenzoyl)-3-(2-tert-butoxycarbonyl-2-methylhydrazino)acrylate
Quantity
2 g
Type
reactant
Smiles
FC1=C(C(=O)C(C(=O)OCC)=CNN(C)C(=O)OC(C)(C)C)C=C(C(=C1F)F)F
Name
Quantity
0.31 g
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
ice water
Quantity
60 mL
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated at 60°~65° C. for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
to give a solid
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over phosphorus pentaoxide under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C2C(C(=CN(C2=C(C1F)F)NC)C(=O)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.25 g
YIELD: CALCULATEDPERCENTYIELD 87.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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